molecular formula C13H18N2O2 B3051956 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)aniline CAS No. 373359-51-4

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)aniline

Cat. No.: B3051956
CAS No.: 373359-51-4
M. Wt: 234.29 g/mol
InChI Key: WAEJORAVOVDHMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)aniline involves the condensation of appropriate precursors. While specific synthetic routes may vary, researchers typically start with the reaction between 2-furan-2-yl-methylamine and 2-hydroxy-3-methoxy- or 2-hydroxy-5-methoxy-benzaldehydes. Reduction with NaBH₄ yields the desired compound .


Molecular Structure Analysis

The molecular formula of this compound is C₇H₁₃NO₂ , and its molar mass is approximately 143.19 g/mol . The spirocyclic system imparts rigidity to the molecule, affecting its physical and chemical properties. The IR spectrum confirms the presence of specific functional groups .


Physical And Chemical Properties Analysis

  • Safety Information : The compound may cause skin and eye irritation. Precautions include avoiding inhalation, wearing protective gear, and handling it in well-ventilated areas .

Scientific Research Applications

Synthetic Strategies and Chemical Properties

  • Synthetic Strategies: A selective synthetic strategy towards 1-azaspiro[4.5]deca-3,6,9-trien-8-ones from N-tosyl-N-(prop-2-yn-1-yl)aniline has been developed, showcasing the potential of 1,4-Dioxa-8-azaspiro compounds in organic synthesis (Huang et al., 2019).
  • Structural Elucidation: A comprehensive structural study of a specific derivative, BTZ043, was reported, highlighting the importance of these compounds in developing antitubercular drugs (Richter et al., 2022).
  • Mass Spectrometry Analysis: The mass spectrum of 1,4-dioxa-8-azaspiro[4.5]decane was studied, providing insights into its chemical properties and potential applications in analytical chemistry (Solomons, 1982).

Applications in Material Science and Pharmacology

  • Nonlinear Optical Materials: 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) was identified as a new organic material for nonlinear optical devices, demonstrating the versatility of 1,4-Dioxa-8-azaspiro compounds in material sciences (Kagawa et al., 1994).
  • Antiviral Applications: A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were synthesized and evaluated for their antiviral activity, indicating the potential of these compounds in pharmaceutical research (Apaydın et al., 2019).

Environmental and Biological Applications

  • Water Treatment: A Mannich base derivative of calix[4]arene and 1,4-dioxa-8-azaspiro[4.5]decane was synthesized and demonstrated effectiveness in removing carcinogenic azo dyes and aromatic amines from water, showcasing its environmental application (Akceylan et al., 2009).
  • Antibacterial Evaluation: Compounds related to 1,4-Dioxa-8-azaspiro[4.5]decane were synthesized and tested for their antibacterial activities, highlighting their potential in medical and pharmaceutical research (Natarajan et al., 2021).

Safety and Hazards

  • Precautionary Statements :
    • P305 + P351 + P338: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing .

Properties

IUPAC Name

4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-11-1-3-12(4-2-11)15-7-5-13(6-8-15)16-9-10-17-13/h1-4H,5-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEJORAVOVDHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623514
Record name 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373359-51-4
Record name 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 8-(4-nitro-phenyl)-1,4-dioxa-8-aza-spiro[4.5]decane (Synthesis, 606, 1981) (3.5 g, 13.3 mmol) and 10% Pd/C (0.5 g) in 100 mL of ethanol/methylene chloride(2:1) was pressurized with 30 psi hydrogen and shaken over 1 hours. The catalyst was then removed by filtering through a short pad of silica gel to give the title compound (2.8g, 90%) as a grey solid; 1H NMR (300 MHz, DMSO-d6) δ 1.85-2.00 (m, 4H), 3.00-3.10 (m, 4H), 3.93 (s, 4H), 6.60 (d, J=6.0 Hz, 2H), 6.80 (d, J=6.0 Hz, 2H); MS (ES) m/z: 235.2 (MH+); HRMS Calcd. for C13H18N2O2: 234.1380. Found: 234.1371.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
ethanol methylene chloride
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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